HSF1A

概要

説明

HSF1Aは、ヒートショック因子1活性化剤としても知られており、ヒートショック転写因子1(HSF1)を活性化する低分子化合物です。HSF1は、熱ショックや酸化ストレスなどのプロテオストレスに対する細胞応答に重要な役割を果たす転写因子です。 This compoundは、神経変性疾患やタンパク質の誤った折り畳みに関連する他の疾患の潜在的な治療薬として特定されています .

準備方法

合成経路と反応条件

HSF1Aは、ベンジルピラゾール誘導体です。this compoundの合成には、炭酸カリウムなどの塩基の存在下、ジメチルスルホキシド(DMSO)などの有機溶媒中で、ベンジルブロマイドとピラゾールを反応させる工程が含まれます。 反応は通常、高温で行われ、目的の生成物の形成が促進されます .

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 高スループットスクリーニング法は、最も効率的な合成経路と反応条件を特定するために頻繁に使用されます .

化学反応の分析

反応の種類

HSF1Aは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、対応するスルホキシドおよびスルホンを形成するために酸化される可能性があります。

還元: this compoundの還元は、対応するアミンの形成につながる可能性があります。

置換: This compoundは、ベンジル基が他の求核剤で置換されることができる求核置換反応を受けることができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素およびm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムおよび水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: スルホキシドおよびスルホンの形成。

還元: アミンの形成。

置換: 置換ベンジル誘導体の形成.

科学研究への応用

This compoundは、以下を含むいくつかの科学研究への応用があります。

神経変性疾患: this compoundは、タンパク質の誤った折り畳みを抑制する分子シャペロンの発現につながる、HSF1を活性化することが示されています。 .

癌研究: this compoundは、癌治療における役割について調査されています。

細胞ストレス応答: This compoundは、細胞ストレス応答メカニズム、特にHSF1が熱ショックタンパク質の発現を調節する役割を研究するために使用されます.

科学的研究の応用

HSF1A has several scientific research applications, including:

Neurodegenerative Diseases: this compound has been shown to activate HSF1, leading to the expression of molecular chaperones that suppress protein misfolding. .

Cancer Research: this compound has been investigated for its role in cancer therapy.

Cellular Stress Response: This compound is used to study the cellular stress response mechanisms, particularly the role of HSF1 in regulating the expression of heat shock proteins.

作用機序

HSF1Aは、シャペロニンTCP-1リング複合体(TRiC)/シャペロニン含有TCP-1(CCT)に結合することによってHSF1を活性化します。この相互作用により、シャペロン複合体からHSF1が放出され、核に移行して熱ショックタンパク質遺伝子のプロモーター領域にある熱ショックエレメント(HSE)に結合できるようになります。 この結合は、タンパク質の折り畳みとプロテオストレスからの保護に役立つ、熱ショックタンパク質40(Hsp40)および熱ショックタンパク質70(Hsp70)などのさまざまな分子シャペロンの発現を誘導します .

類似の化合物との比較

This compoundは、TRiC/CCT複合体との特異的な相互作用のために、他のHSF1活性化剤とは異なります。類似の化合物には以下が含まれます。

KRIBB11: 熱ショックタンパク質90(Hsp90)を阻害し、HSF1活性を誘導する別のHSF1活性化剤.

MG132: 誤った折り畳まれたタンパク質の蓄積を引き起こすことで、HSF1を間接的に活性化するプロテアソーム阻害剤.

ビス(2-ヒドロキシベンジリデン)アセトン: 熱ショックタンパク質90(Hsp90)の阻害を介してHSF1活性を誘導する合成誘導体.

This compoundのTRiC/CCT複合体に対する特異性と、ATP加水分解を乱すことなくHSF1を活性化できる能力は、それを科学研究に役立つユニークで価値のある化合物にします .

類似化合物との比較

HSF1A is unique compared to other HSF1 activators due to its specific interaction with the TRiC/CCT complex. Similar compounds include:

KRIBB11: Another HSF1 activator that inhibits heat shock protein 90 (Hsp90) and induces HSF1 activity.

Bis-(2-hydroxybenzylidine) acetone: A synthetic derivative that induces HSF1 activity through inhibition of heat shock protein 90 (Hsp90).

This compound’s specificity for the TRiC/CCT complex and its ability to activate HSF1 without perturbing ATP hydrolysis make it a unique and valuable compound for scientific research .

生物活性

Heat Shock Factor 1 (HSF1) is a critical transcription factor involved in the cellular response to stress, particularly in the regulation of heat shock proteins (HSPs). This article explores the biological activity of HSF1, focusing on its mechanisms, implications in cancer, neuroprotection, and its role in inflammation.

Mechanisms of HSF1 Activation

HSF1 is primarily activated in response to proteotoxic stress, such as heat shock. Upon activation, HSF1 undergoes a conformational change from a monomer to a trimer, which allows it to translocate into the nucleus and bind to heat shock elements (HSEs) in the promoter regions of target genes. This process is essential for the transcriptional regulation of HSPs, which play a vital role in protein folding and protection against cellular stress.

Key Findings:

- Trimerization : HSF1's transition to a trimeric form is crucial for its DNA binding and transcriptional activity .

- Transcriptional Regulation : HSF1 recruits various transcriptional and DNA-modifying proteins to regulate gene expression during stress responses .

Role in Cancer

HSF1 has been implicated in tumorigenesis and cancer progression. Studies have shown that HSF1 is frequently activated in various cancer types, including breast, colon, and lung cancers. Its activation correlates with poor prognosis and enhanced metastatic potential.

Case Studies:

- In breast cancer models, HSF1 was found to inhibit antitumor immune activity by reducing CCL5 expression, thereby limiting CD8+ T-cell homing to tumors .

- A study demonstrated that HSF1 regulates a distinct transcriptional program associated with malignancy, influencing genes related to metastasis and cell survival .

Neuroprotection

HSF1 also plays a significant role in neuroprotection. Its activation has been linked to the enhancement of cellular resilience against apoptosis and neurodegenerative conditions.

Research Findings:

- In cerebellar granule neurons subjected to apoptotic conditions, overexpression of HSF1 resulted in altered expression of numerous genes associated with neuroprotection. The study identified 1,266 differentially expressed genes (DEGs) regulated by HSF1 under varying potassium conditions .

- The protective effects of HSF1 are thought to stem from its ability to enhance the expression of genes involved in cellular stress responses.

Inflammation Modulation

Recent research indicates that HSF1 can modulate inflammatory responses following heat shock. It inhibits excessive activation of inflammatory genes such as ATF3 and JUN&FOS, suggesting a protective role against inflammation induced by stress .

Data Tables

Here are key findings summarized in tables for clarity:

特性

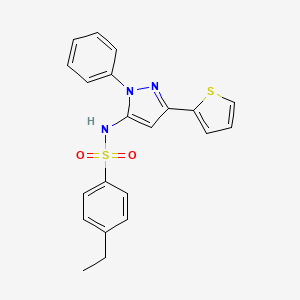

IUPAC Name |

4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTITGSAONQVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。